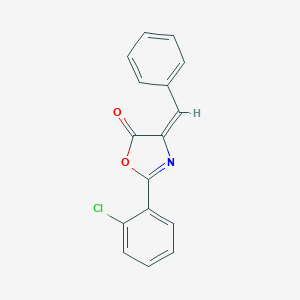
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one, also known as chalcone derivative, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Wirkmechanismus
The mechanism of action of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, several studies have suggested that this compound may exert its biological activity by inhibiting the activity of enzymes involved in cell proliferation, angiogenesis, and inflammation. Additionally, this compound derivatives have been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound derivatives have been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. Moreover, this compound derivatives have been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound has been extensively studied, and its biological activity has been well characterized. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and its efficacy may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one. One potential direction is to investigate the structure-activity relationship of this compound derivatives to identify compounds with improved biological activity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, future studies should investigate the potential applications of this compound derivatives in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of novel drug delivery systems for this compound derivatives may improve their efficacy and reduce their toxicity.
Synthesemethoden
The synthesis of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one can be achieved through a variety of methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Michael addition reaction. Among these methods, the Claisen-Schmidt condensation reaction is the most commonly used method for the synthesis of this compound derivatives. This reaction involves the condensation of an aromatic aldehyde with an α,β-unsaturated ketone in the presence of a base catalyst to form a this compound derivative.
Wissenschaftliche Forschungsanwendungen
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Several studies have demonstrated that this compound derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound derivatives have been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Eigenschaften
Molekularformel |
C16H10ClNO2 |
|---|---|
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
(4E)-4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10ClNO2/c17-13-9-5-4-8-12(13)15-18-14(16(19)20-15)10-11-6-2-1-3-7-11/h1-10H/b14-10+ |
InChI-Schlüssel |
GIHHWZDCEABATP-GXDHUFHOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3Cl |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B273841.png)
![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)



![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)
![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)
![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273857.png)